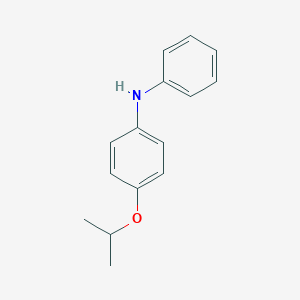

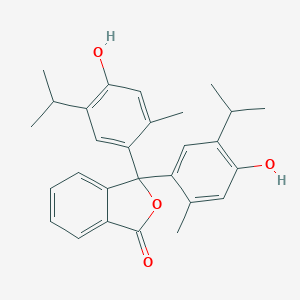

![molecular formula C42H18 B086863 Hexabenzo[bc,ef,hi,kl,no,qr]coronene CAS No. 190-24-9](/img/structure/B86863.png)

Hexabenzo[bc,ef,hi,kl,no,qr]coronene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hexabenzo[bc,ef,hi,kl,no,qr]coronene derivatives involves several key steps, including Knoevenagel condensation, Diels-Alder reactions, and oxidative cyclodehydrogenation processes. One synthesis route involves the double Knoevenagel condensation of benzil with ketones to yield cyclopentadienone intermediates, which, upon undergoing Diels-Alder addition with di(4-tert-butylphenyl)acetylene, lead to substituted hexaphenylbenzene. These intermediates are then subjected to cyclodehydrogenation to produce the target this compound derivatives (Sadhukhan, Viala, & Gourdon, 2003).

Molecular Structure Analysis

The molecular structure of this compound has been extensively analyzed using techniques such as X-ray diffraction and electron microscopy. These studies reveal that this compound crystallizes in the γ-motif, characteristic of large PAHs, with some crystals showing characteristic unit cell distortions. The detailed molecular structure insights have been crucial in understanding the packing and crystallization behavior of this compound (Kübel, Eckhardt, Enkelmann, Wegner, & Müllen, 2000).

Chemical Reactions and Properties

This compound undergoes regiospecific hydrogenation, adding hydrogen atoms around its perimeter to form peralkylated coronenes. This process not only highlights the compound's reactivity but also its ability to form derivatives with distinct physical and chemical properties, suitable for various applications in materials science (Watson, Debije, Warman, & Müllen, 2004).

Physical Properties Analysis

The luminescence behavior of this compound, including fluorescence and phosphorescence, has been studied, demonstrating its potential for applications in optoelectronic devices. Its luminescence properties are closely related to those of coronene, but with distinct differences due to the extended conjugation and structural modifications (Fetzera & Zander, 1990).

Chemical Properties Analysis

The chemical properties of this compound derivatives are influenced by substituents and the core structure's inherent stability. Studies have shown that these derivatives can serve as chemosensors for detecting picric acid, demonstrating the compound's utility in developing sensitive and selective detection systems for explosives or other aromatic compounds (Vij, Bhalla, & Kumar, 2013).

Wissenschaftliche Forschungsanwendungen

Molekülstruktur und Eigenschaften

Hexabenzo[bc,ef,hi,kl,no,qr]coronene, auch bekannt als HBC, ist ein großer polycyclischer aromatischer Kohlenwasserstoff (PAK), der bis zu 42 Kohlenstoffatome enthält . Es hat ein Molekulargewicht von 522.5923 . Die Untersuchung seiner Struktur und Eigenschaften ist entscheidend für das Verständnis seiner vielfältigen Anwendungen .

Synthese und Kristallpackung

HBC wird durch oxidative Cyclodehydrierung von Oligophenylenen-Vorläufern synthetisiert . Diese Reaktion findet ausschließlich intramolekular statt, ohne Bildung organischer Nebenprodukte . Die Auswirkungen der Wärmebehandlung und Sublimation auf die Morphologie und Kristallstruktur von HBC wurden mithilfe von Röntgenbeugung, ausgewählter Bereichs-Elektronenbeugung und Low-Dose-Hochauflösungs-Elektronenmikroskopie untersucht .

Supramolekular-Elektronik

Verschiedene Hexabenzocoronene, einschließlich HBC, wurden in der supramolekularen Elektronik untersucht . Sie sind bekannt dafür, sich in einer säulenförmigen Phase selbst zu organisieren . Ein Derivat von HBC bildet Kohlenstoffnanoröhren mit interessanten elektrischen Eigenschaften .

Biomolekül-Ligand-Komplexe

HBC kann in der Untersuchung von Biomolekül:Ligand-Komplexen eingesetzt werden

Safety and Hazards

Wirkmechanismus

Target of Action

Hexabenzo[bc,ef,hi,kl,no,qr]coronene, commonly referred to as Hexabenzocoronene, is a polycyclic aromatic hydrocarbon (PAH) composed of a coronene core with six additional benzene rings . It primarily targets organic materials, where it is used as an intermediate . It has also been shown to interact with amino functionalized polysiloxanes .

Mode of Action

Hexabenzocoronene interacts with its targets through complexation, a process where molecules combine to form a complex . For instance, a carboxylate functionalized hexabenzocoronene can complex with an amino functionalized polysiloxane to form a polymeric complex .

Biochemical Pathways

It’s known that the compound can form highly ordered discotic columnar liquid crystalline structures . These structures could potentially influence various biochemical pathways, particularly those involving cell signaling and communication.

Result of Action

The primary result of Hexabenzocoronene’s action is the formation of highly ordered discotic columnar liquid crystalline structures . These structures have a high aspect ratio and electrical conductivity, making them ideal electron transport materials . They can be used in the fabrication of optoelectronic devices .

Action Environment

The action of Hexabenzocoronene can be influenced by various environmental factors. For instance, the formation of its liquid crystalline structures can be affected by temperature and the presence of other molecules . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of oxidizing or reducing agents.

Eigenschaften

IUPAC Name |

tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1(42),2,4(41),5,7,9(14),10,12,15,17,19,21,23,25,27,29,31(36),32,34,37,39-henicosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H18/c1-7-19-21-9-2-11-23-25-13-4-15-27-29-17-6-18-30-28-16-5-14-26-24-12-3-10-22-20(8-1)31(19)37-38(32(21)23)40(34(25)27)42(36(29)30)41(35(26)28)39(37)33(22)24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJZBYVRLJZOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172446 | |

| Record name | Hexabenzocoronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190-24-9 | |

| Record name | Hexabenzo[bc,ef,hi,kl,no,qr]coronene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexabenzocoronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexabenzocoronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXABENZOCORONENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TZ95D8GP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.